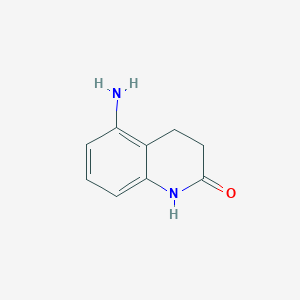

5-Amino-3,4-dihydroquinolin-2(1H)-one

説明

Synthesis Analysis

The synthesis of quinolinone derivatives often involves cyclization reactions and multicomponent synthesis. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a related compound, was confirmed by a series of reactions starting from a relay compound, which was chlorinated and treated with ammonia . Another related compound, 3-Amino-4-hydroxyquinolin-2(1H)-one, was synthesized using a reaction of methyl isocyanoacetate with isatoic anhydrides, followed by hydrolysis . These methods could potentially be adapted for the synthesis of 5-Amino-3,4-dihydroquinolin-2(1H)-one by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is often characterized using techniques such as IR, NMR, and single-crystal X-ray diffraction. For example, the crystal structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile was determined to crystallize in the triclinic space group with specific unit cell parameters, and the dihydropyridine and cyclohexene rings were found to adopt sofa conformations . This level of detail provides a basis for understanding the three-dimensional conformation of 5-Amino-3,4-dihydroquinolin-2(1H)-one and its potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of quinolinone derivatives can lead to a variety of transformations. For instance, the Truce-Smiles rearrangement was used to synthesize 5-amino-1,2-dihydrofuro[2,3-c]isoquinoline, and acid treatment of the product led to unexpected ring-opened spiro ring compounds . This indicates that quinolinone derivatives like 5-Amino-3,4-dihydroquinolin-2(1H)-one may undergo similar rearrangements or ring-opening reactions under certain conditions, which could be useful for generating novel compounds.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 5-Amino-3,4-dihydroquinolin-2(1H)-one, they do provide insights into the properties of closely related compounds. For example, the antiallergic activity of quinolin-2(1H)-one analogs suggests that 5-Amino-3,4-dihydroquinolin-2(1H)-one may also exhibit biological activities worth exploring . Additionally, the detailed crystallographic data can inform predictions about the compound's solubility, stability, and reactivity .

科学的研究の応用

Anticancer and Antimicrobial Properties : A series of dyes derived from 2,4-dihydroxyquinoline, synthesized using 5-Amino-3,4-dihydroquinolin-2(1H)-one, exhibited promising DNA protection, antimicrobial, and anticancer activities. Compounds from this series demonstrated effectiveness against Gram-positive bacteria and showed cytotoxicity against HeLa and PC3 cancer cell lines, suggesting potential for use as drugs or drug additives (Şener et al., 2018).

Pharmaceutical Synthesis : The compound is important in the synthesis of various pharmaceuticals. An efficient tandem reaction combining radical and ionic processes has been developed, offering a practical strategy for synthesizing substituted 3,4-dihydroquinolin-2-ones from simple precursors (Zhou, Zhang, & Jiao, 2009).

Redox-Triggered Synthesis : A redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy has been developed for the switchable synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives. This innovative method has significant synthetic utility, demonstrated by the concise synthesis of a CYP11B2 inhibitor (Yang et al., 2020).

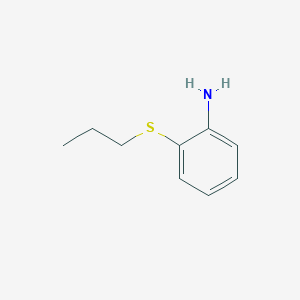

Anticonvulsant Activity : Certain derivatives of 3,4-dihydroquinolin-2(1H)-one exhibit notable anticonvulsant activity and a strong binding affinity to GABAA receptors. These compounds, particularly 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, have shown superior effectiveness compared to traditional anticonvulsants like carbamazepine (Wang et al., 2020).

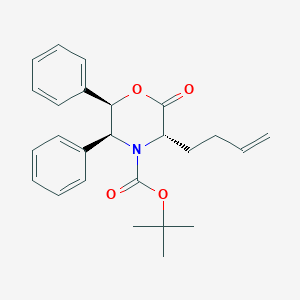

Enantioselective Synthesis : Enantiomerically pure benzothiazines, used as templates, enable the synthesis of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones. This method has pharmacological significance, particularly in the area of chiral drug development (Harmata & Hong, 2007).

Hydrolysis Studies : Investigations into the hydrolysis of the nitrile moiety in related compounds like 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile have provided insights into reaction mechanisms and structural characteristics, useful in further synthetic applications (Basafa et al., 2021).

Anti-Schizophrenia Activity : The integration of D2 receptor affinity and aromatic heterocyclic structures in 3,4-dihydroquinolin-2(1H)-one derivatives has led to the synthesis of compounds with significant anti-schizophrenia activity, offering potential new treatments in psychiatric medicine (Jian-qi, 2011).

Antidepressant Potential : Some derivatives, like 2-Amino-6-chloro-3,4-dihydroquinazoline, have shown antidepressant-like actions, indicating their potential use in developing new antidepressants (Dukat et al., 2013).

特性

IUPAC Name |

5-amino-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHMSLUJYYOUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467697 | |

| Record name | 5-AMINO-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3,4-dihydroquinolin-2(1H)-one | |

CAS RN |

58130-38-4 | |

| Record name | 5-AMINO-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

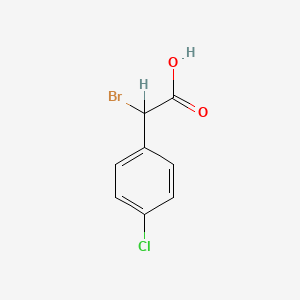

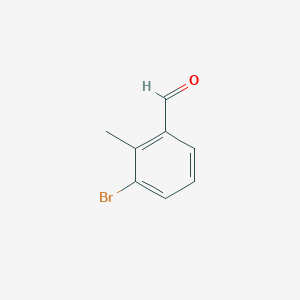

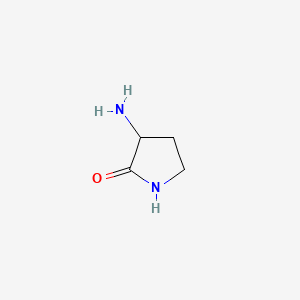

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)

![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)